

# Alixorexton Demonstrates Promising Reductions in Cataplexy Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Alixorexton |           |
| Cat. No.:            | B15607043   | Get Quote |

#### For Immediate Release

[City, State] – [Date] – **Alixorexton**, a novel, investigational orexin 2 receptor (OX2R) agonist, has shown significant efficacy in reducing cataplexy attacks in patients with narcolepsy type 1, positioning it as a potentially transformative treatment option compared to the current standard of care. Recent phase 2 clinical trial data provides a quantitative look at its impact, offering new hope for individuals affected by this debilitating symptom of narcolepsy.

Cataplexy, a sudden and transient loss of muscle tone triggered by emotions, is a hallmark of narcolepsy type 1. The current standard of care primarily includes sodium oxybate and off-label use of certain antidepressants. **Alixorexton**, with its targeted mechanism of action, represents a new therapeutic approach by directly stimulating the orexin pathway, which is deficient in individuals with narcolepsy type 1.

#### **Comparative Efficacy in Cataplexy Reduction**

The Vibrance-1 phase 2 study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of **alixorexton** in adults with narcolepsy type 1. The study demonstrated a dose-dependent reduction in the frequency of cataplexy attacks. While specific mean weekly cataplexy rates from the trial are not yet publicly available in full detail, published results indicate "numerical and clinically meaningful improvements" across all tested doses (4 mg, 6 mg, and 8 mg) compared to placebo, with the 6 mg dose achieving statistical significance[1][2]



[3][4][5]. Notably, over 40% of participants receiving the 6 mg and 8 mg doses of **alixorexton** experienced a complete cessation of cataplexy attacks[4][5].

For comparison, sodium oxybate, the first-line treatment for cataplexy, has demonstrated robust efficacy in numerous clinical trials. A meta-analysis of randomized controlled trials showed that sodium oxybate significantly reduces the number of weekly cataplexy attacks, with a mean difference of -8.5 attacks per week compared to placebo[6]. Another study reported that patients on stable sodium oxybate therapy had a median of 0 cataplexy attacks per week, which significantly increased to a median of 21 attacks per week upon abrupt withdrawal and replacement with a placebo[7].

Other medications used off-label for cataplexy, such as antidepressants, have also shown efficacy, although data from large, placebo-controlled trials are less common. A pilot study of fluoxetine showed a mean reduction in cataplexy episodes from 21.7 to 1.7 per week[8]. Studies on clomipramine have reported that it can completely abolish cataplexy in some patients[7][9]. Venlafaxine and atomoxetine have also been reported to improve cataplexy, but comprehensive, placebo-controlled data on the mean reduction in attack frequency are limited[10][11][12][13][14][15][16].

# Data Presentation: Quantitative Comparison of Cataplexy Treatments



| Treatment      | Mechanism of<br>Action                                       | Dosage(s) Studied                                  | Key Efficacy<br>Results in<br>Cataplexy<br>Reduction                                                                                                            |
|----------------|--------------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alixorexton    | Orexin 2 Receptor<br>(OX2R) Agonist                          | 4 mg, 6 mg, 8 mg<br>once daily                     | Statistically significant reduction in weekly cataplexy rates at 6 mg dose. Over 40% of patients on 6 mg and 8 mg achieved 100% cataplexy reduction[4] [5].     |
| Sodium Oxybate | Unknown (thought to<br>act via GABA-B<br>receptors)          | 4.5 g, 6 g, 9 g per<br>night (in divided<br>doses) | Mean difference of -8.5 weekly cataplexy attacks vs. placebo. Median of 0 attacks/week in treated patients vs. 21/week in placebo group after withdrawal[6][7]. |
| Fluoxetine     | Selective Serotonin<br>Reuptake Inhibitor<br>(SSRI)          | 20 mg once daily                                   | Mean reduction from 21.7 to 1.7 cataplexy episodes per week[8].                                                                                                 |
| Venlafaxine    | Serotonin-<br>Norepinephrine<br>Reuptake Inhibitor<br>(SNRI) | 37.5 mg - 150 mg<br>daily                          | Reported to be effective for cataplexy, but large-scale, placebo-controlled trial data on mean attack reduction is limited[15][16].                             |



| Clomipramine | Tricyclic<br>Antidepressant (TCA)             | 25 mg - 75 mg daily      | Reported to completely stop all attacks of cataplexy in some patients[7].                       |
|--------------|-----------------------------------------------|--------------------------|-------------------------------------------------------------------------------------------------|
| Atomoxetine  | Norepinephrine<br>Reuptake Inhibitor<br>(NRI) | 40 mg - 60 mg per<br>day | Shown to reduce cataplexy, but placebo-controlled data on mean attack reduction is limited[13]. |

## Safety and Tolerability Profile

**Alixorexton** was generally well-tolerated in the Vibrance-1 study. The most common treatmentemergent adverse events were reported as mild to moderate in severity, with no serious adverse events reported[5][17].

Sodium oxybate is also generally well-tolerated, though it carries a black box warning for central nervous system depression and has a risk of abuse and misuse. Common side effects include nausea, dizziness, and headache.

The off-label antidepressants used for cataplexy come with their own distinct side effect profiles. SSRIs and SNRIs can cause nausea, insomnia, and sexual dysfunction. Tricyclic antidepressants like clomipramine can have anticholinergic side effects such as dry mouth and constipation, as well as more serious cardiovascular risks. Atomoxetine's side effects can include dry mouth, insomnia, and cardiovascular effects.



| Treatment      | Common Adverse Events                                                                         |
|----------------|-----------------------------------------------------------------------------------------------|
| Alixorexton    | Mild to moderate in severity; no serious adverse events reported in the Phase 2 trial[5][17]. |
| Sodium Oxybate | Nausea, dizziness, headache, potential for abuse and misuse[6].                               |
| Fluoxetine     | Nausea, insomnia, sexual dysfunction[8].                                                      |
| Venlafaxine    | Nausea, dizziness, insomnia, sexual dysfunction.                                              |
| Clomipramine   | Dry mouth, constipation, sedation, sexual dysfunction, cardiovascular effects[7][18].         |
| Atomoxetine    | Dry mouth, insomnia, decreased appetite, potential for cardiovascular side effects[10].       |

# **Experimental Protocols**

#### **Alixorexton: Vibrance-1 Study**

The Vibrance-1 study was a phase 2, randomized, double-blind, placebo-controlled, dose-ranging study. Adult patients with a diagnosis of narcolepsy type 1 were enrolled. The primary endpoint was the change from baseline in the Maintenance of Wakefulness Test (MWT), and a key secondary endpoint was the change in the mean weekly cataplexy rate[1][2].

#### **Sodium Oxybate: Pivotal Trials**

The efficacy of sodium oxybate for cataplexy was established in several randomized, double-blind, placebo-controlled trials. These trials typically involved a baseline period to establish the frequency of cataplexy attacks, followed by a titration phase and a stable-dose phase. The primary efficacy measure was the change in the number of cataplexy attacks from baseline.

#### Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **alixorexton** and a typical clinical trial workflow for evaluating anti-cataplexy medications.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating Alixorexton in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 2. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating Alixorexton in Patients With Narcolepsy Type 1 at World Sleep 2025 | Alkermes plc [investor.alkermes.com]
- 3. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 4. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of Alixorexton in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Nasdaq [nasdaq.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Sodium Oxybate for Narcolepsy with Cataplexy: Systematic Review and Meta-Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Cataplexy with Clomipramine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine suppresses human cataplexy: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Clinical effect of atomoxetine hydrochloride in 66 children with narcolepsy] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sleepandhypnosis.org [sleepandhypnosis.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with venlafaxine in six cases of children with narcolepsy and with cataplexy and hypnagogic hallucinations PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of Cataplexy in a Three-Year-Old Using Venlafaxine PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily Alixorexton in Patients With Narcolepsy Type 1 [prnewswire.com]
- 18. Evaluation of short-term and long-term treatment of the narcolepsy syndrome with clomipramine hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alixorexton Demonstrates Promising Reductions in Cataplexy Compared to Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15607043#alixorexton-s-impact-on-cataplexy-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com